REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([F:12])([F:11])[F:10].[Cl:13][S:14](O)(=[O:16])=[O:15]>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:14]([Cl:13])(=[O:16])=[O:15])=[CH:5][C:4]=1[C:9]([F:10])([F:11])[F:12]
|
Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
76 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
7.55 mL
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Type
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reactant
|
Smiles
|
ClS(=O)(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the addition
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Type
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CUSTOM
|
Details
|
The reaction was quenched
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Type
|
ADDITION
|
Details
|
by pouring the mixture slowly onto ice
|
Type
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EXTRACTION
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Details
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The separated, aqueous phase was extracted with chloroform (3×)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed sequentially with a saturated, aqueous sodium chloride solution (2×) and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.9 mmol | |
AMOUNT: MASS | 8.77 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |